3-Bromo-5-(methylamino)benzonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(methylamino)benzonitrile hydrochloride is a chemical compound with the molecular formula C8H8BrClN2 and a molecular weight of 247.5 g/mol. This compound is widely used in scientific experiments due to its exceptional properties such as photochromism, linear dichroism, and fluorescence.
Vorbereitungsmethoden
The synthesis of 3-Bromo-5-(methylamino)benzonitrile hydrochloride typically involves the bromination of 5-(methylamino)benzonitrile. The reaction conditions often include the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Bromo-5-(methylamino)benzonitrile hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(methylamino)benzonitrile hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(methylamino)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo photochromic and fluorescent changes, which can be exploited in various applications. The exact molecular targets and pathways may vary depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-(methylamino)benzonitrile hydrochloride can be compared with other similar compounds such as:
3-Bromo-5-(methylamino)benzonitrile: Lacks the hydrochloride component but shares similar chemical properties.
5-Bromo-2-methylamino-benzonitrile: Differently substituted but exhibits comparable reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride component, which can influence its solubility and reactivity.
Eigenschaften
Molekularformel |
C8H8BrClN2 |
---|---|
Molekulargewicht |
247.52 g/mol |
IUPAC-Name |
3-bromo-5-(methylamino)benzonitrile;hydrochloride |
InChI |
InChI=1S/C8H7BrN2.ClH/c1-11-8-3-6(5-10)2-7(9)4-8;/h2-4,11H,1H3;1H |
InChI-Schlüssel |
BMEVHFBNBBNJDU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=CC(=C1)C#N)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.